N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that features a unique combination of indole and thienopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid.
Construction of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by reacting 2-aminothiophene with a suitable aldehyde under acidic conditions.
Coupling of Indole and Thienopyrimidine: The final step involves coupling the indole and thienopyrimidine moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific combination of indole and thienopyrimidine moieties, which imparts distinct chemical and biological properties .
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure with a thieno[2,3-d]pyrimidine core, which is notable for its fused bicyclic arrangement that includes both thiophene and pyrimidine rings. The presence of the 6-chloro-1H-indole moiety, along with hydroxy and carboxamide functional groups, enhances its chemical reactivity and potential biological activity.
Anti-inflammatory Properties
Research indicates that thienopyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Compound | IC50 (μmol) | Activity |
---|---|---|
This compound | TBD | COX Inhibition |
Celecoxib | 0.04 ± 0.01 | COX-2 Inhibition |
Indomethacin | 9.17 | General Anti-inflammatory |
Preliminary results suggest that this compound could exhibit comparable potency to established anti-inflammatory agents like celecoxib and indomethacin in inhibiting COX enzymes .
The mechanism of action involves the binding affinity of the compound to COX enzymes, specifically COX-1 and COX-2. This binding leads to a reduction in the production of prostaglandins (PGE2), which are mediators of inflammation. The structure–activity relationship (SAR) studies indicate that the presence of electron-releasing groups enhances the anti-inflammatory activity of such compounds .
Case Studies
- In Vivo Studies : In animal models, compounds with similar structures have shown significant reductions in carrageenan-induced paw edema, indicating effective anti-inflammatory properties. The effective doses (ED50) reported were lower than those of traditional anti-inflammatory drugs .
- Cell Line Studies : In vitro studies using RAW264.7 macrophage cells demonstrated that treatment with thienopyrimidine derivatives resulted in decreased expression levels of inducible nitric oxide synthase (iNOS) and COX-2 proteins. This suggests a dual mechanism where both inflammatory mediators are suppressed .
Properties
Molecular Formula |
C19H17ClN4O2S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2S/c1-10-15-17(25)22-11(2)23-19(15)27-16(10)18(26)21-6-8-24-7-5-12-3-4-13(20)9-14(12)24/h3-5,7,9H,6,8H2,1-2H3,(H,21,26)(H,22,23,25) |
InChI Key |
PDGSNWSHLQNTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.